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molecular formula C10H9BrN2O B1521948 4-(Bromomethyl)-3-methoxy-1,5-naphthyridine CAS No. 893566-34-2

4-(Bromomethyl)-3-methoxy-1,5-naphthyridine

Cat. No. B1521948
M. Wt: 253.09 g/mol
InChI Key: RISCCLMZGVPXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462600B2

Procedure details

To 3-methoxy-4-methyl-1,5-naphthyridine (0.26 g) dissolved in carbontetrachloride (6 ml) was added N-bromosuccinimide (1.2 eq) and benzoyl peroxide (0.3 eq) and heated at 80° C. for 4 h. The reaction was partitioned between satd. NaHCO3 and DCM, and the DCM layer then dried over Na2SO4 to give the title compound (120 mg) after concentration. MS (ESI+) for m/z 252 [M+H]+.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:12]=1[CH3:13])=[N:10][CH:9]=[CH:8][CH:7]=2.[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:13][C:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[N:5]=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
0.26 g
Type
reactant
Smiles
COC=1C=NC2=CC=CN=C2C1C
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 and DCM, and the DCM layer then dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=NC2=CC=CN=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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